molecular formula C18H31NO5 B12315372 1-(Tert-butyl) 3-ethyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate

1-(Tert-butyl) 3-ethyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate

Cat. No.: B12315372
M. Wt: 341.4 g/mol
InChI Key: GYENHYRZPYNRBD-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 3-ethyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 3-ethyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl) 3-ethyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Tert-butyl) 3-ethyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 3-ethyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butyl) 3-ethyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H31NO5

Molecular Weight

341.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-hydroxy-3-(3-methylbut-2-enyl)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C18H31NO5/c1-7-23-15(21)18(10-8-13(2)3)12-19(11-9-14(18)20)16(22)24-17(4,5)6/h8,14,20H,7,9-12H2,1-6H3

InChI Key

GYENHYRZPYNRBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(CCC1O)C(=O)OC(C)(C)C)CC=C(C)C

Origin of Product

United States

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